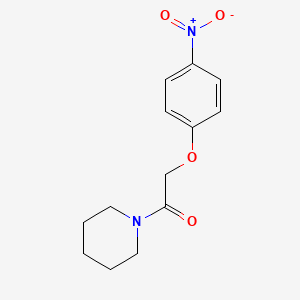
Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate
Descripción general
Descripción
Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-benzamido-4-phenylthiazole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of ethyl 2-amino-4-phenylthiazole-5-carboxylate. This intermediate can be synthesized through a cyclization reaction involving ethyl acetoacetate, thiourea, and a suitable brominating agent such as N-bromosuccinimide .
Once the intermediate is obtained, it undergoes a benzoylation reaction to introduce the benzamido group. This step involves reacting the intermediate with benzoyl chloride in the presence of a base like pyridine or triethylamine . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-benzamido-4-phenylthiazole-5-carboxylate has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of ethyl 2-benzamido-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The benzamido and phenyl groups can facilitate binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiazole ring’s nitrogen and sulfur atoms can participate in hydrogen bonding and coordination with metal ions, further influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-amino-4-phenylthiazole-5-carboxylate: This compound is a precursor in the synthesis of ethyl 2-benzamido-4-phenylthiazole-5-carboxylate and shares a similar thiazole core structure.
2-Aminothiazole: A simpler thiazole derivative with broad applications in medicinal chemistry.
Benzothiazole: Another thiazole derivative with a fused benzene ring, known for its diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of benzamido and phenyl substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
IUPAC Name |
ethyl 2-benzamido-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-2-24-18(23)16-15(13-9-5-3-6-10-13)20-19(25-16)21-17(22)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJOFLJTZSCASF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Oxo-2-(2-phenylsulfanylanilino)ethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2848692.png)
![2-(2,4-Difluorophenyl)-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2848693.png)




![4-[[(E)-2-phenylethenyl]sulfonylamino]-N-(6-pyrrolidin-1-ylpyridin-3-yl)benzamide](/img/structure/B2848699.png)
![N-(5-chloro-2-methylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2848701.png)

![3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)-N-propan-2-ylpropanamide](/img/structure/B2848707.png)
![2,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2848708.png)
![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]quinoxaline-2-carboxamide](/img/structure/B2848711.png)
![(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2848712.png)
